KPT-185 is a small molecule classified as a Selective Inhibitor of Nuclear Export (SINE). [] It functions by specifically and irreversibly binding to chromosome region maintenance 1 (CRM1), also known as exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] By inhibiting CRM1, KPT-185 traps these TSPs within the nucleus, restoring their function and inducing apoptosis in cancer cells. [] This mechanism has made KPT-185 a molecule of significant interest in preclinical cancer research.
KPT-185 acts by selectively and irreversibly inhibiting CRM1, a protein crucial for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [] This inhibition leads to the nuclear accumulation of these TSPs, restoring their function and ultimately leading to cancer cell death through apoptosis. [] For example, KPT-185 treatment causes nuclear retention of p53, p21, FOXO, E2F4, and IκB, which are all involved in cell cycle regulation and apoptosis. []
Mantle Cell Lymphoma (MCL): KPT-185 exhibits anti-proliferative effects in MCL cells, inhibiting cell growth and inducing apoptosis. [, , , , ] This activity is linked to the downregulation of cyclin D1, a protein overexpressed in MCL, and upregulation of pro-apoptotic PUMA, independent of p53 status. [] Furthermore, KPT-185 disrupts ribosomal biogenesis and translational flux in MCL cells, highlighting its multifaceted anti-tumor effects. [, ]
Acute Myeloid Leukemia (AML): KPT-185 shows promise in treating AML by inducing apoptosis and myeloid differentiation while also demonstrating a p53-independent inhibition of proliferation. [] Studies suggest high CRM1 expression correlates with poor prognosis in AML, making it a potential therapeutic target. [] Additionally, combining KPT-185 with MDM2 inhibitors synergistically induces apoptosis in AML cells, suggesting a novel combinatorial therapeutic approach. []
Non-Small Cell Lung Cancer (NSCLC): Research suggests KPT-185 demonstrates antitumor effects in NSCLC, including EGFR-TKI-resistant cell lines. [, , , ] It inhibits cell growth, induces apoptosis, and regulates protein expression by reducing CRM1 levels, retaining TSPs in the nucleus, and impacting apoptosis-related proteins. [, , , ] Preclinical data supports further investigation of KPT-185 as a potential therapy for NSCLC.
Multiple Myeloma (MM): KPT-185 exhibits potent anti-tumor activity against MM by blocking proliferation and inducing apoptosis in both cell lines and patient samples. [, , ] This activity is attributed to its ability to enhance nuclear accumulation of several tumor suppressor proteins, including p53 and IκB, leading to increased expression of p53 target genes involved in growth arrest and apoptosis. [, , ] Additionally, KPT-185 demonstrates synergistic cytotoxicity when combined with other MM therapies like bortezomib and dexamethasone. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: